5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine
Description
5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine is a pyridine derivative featuring a tetrahydrofuran (THF) moiety attached via a methoxy linker to the pyridine ring at position 5, with an amine group at position 2. This compound combines the aromaticity and hydrogen-bonding capacity of pyridin-3-amine with the conformational flexibility and oxygen-rich environment of the THF group.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(oxolan-2-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2O2/c11-8-4-10(6-12-5-8)14-7-9-2-1-3-13-9/h4-6,9H,1-3,7,11H2 |
InChI Key |
OIXHPTRMUDOQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=CN=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine typically involves the reaction of 5-hydroxy-3-pyridinamine with tetrahydrofuran-2-carbaldehyde in the presence of a base. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydride and potassium carbonate, while the reduction step often employs sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: N-bromosuccinimide, halogenated reagents
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Tetrahydropyridine derivatives
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it may interact with receptor proteins, altering signal transduction processes and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Pyridin-3-amine Derivatives
Structural Analogues and Substitution Patterns
The following compounds share the pyridin-3-amine core but differ in substituent groups, impacting their physicochemical and biological properties:
Key Comparative Analysis
Lipophilicity and Solubility
- The THF-methoxy group in the target compound likely enhances lipophilicity compared to simple methoxy or ethoxy substituents (e.g., compounds in ). However, the hydrophilic THF oxygen may counterbalance this effect.
- The hydrochloride salt of 5-Methoxy-4-methylpyridin-3-amine•HCl improves aqueous solubility, a critical factor for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
